molecular formula C13H10FN3 B1443235 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1184562-80-8

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B1443235
M. Wt: 227.24 g/mol
InChI Key: MBKPGWFKTVJBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the molecular formula C13H10FN3. It is used for research purposes . The compound has a molecular weight of 227.24 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” consists of a benzodiazole ring attached to an aniline group via a single bond . The benzodiazole ring contains a fluorine atom .


Physical And Chemical Properties Analysis

“4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a powder at room temperature . It has a molecular weight of 227.24 g/mol . Unfortunately, the available data does not provide more detailed physical and chemical properties .

Scientific Research Applications

  • Synthesis of Other Compounds : The compound “4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” could potentially be used in the synthesis of other compounds .

  • Biological Potential of Similar Compounds : While not directly related to your compound, indole derivatives, which are structurally similar, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

  • Antibacterial Activity : A study found that a compound similar to “4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” exhibited potent antibacterial activity. The compound showed a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .

  • Antiviral Activity : Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to the compound you mentioned, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

  • Chemical Synthesis : The compound “(4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride” is available for purchase and could potentially be used in various chemical syntheses .

  • Antitumor Potential : Certain 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

4-(4-fluoro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPGWFKTVJBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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